4-Amino-2-phenylmorpholin-3-one 4-Amino-2-phenylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14061340
InChI: InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

4-Amino-2-phenylmorpholin-3-one

CAS No.:

Cat. No.: VC14061340

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-phenylmorpholin-3-one -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 4-amino-2-phenylmorpholin-3-one
Standard InChI InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
Standard InChI Key APSGMSPBQUUQAT-UHFFFAOYSA-N
Canonical SMILES C1COC(C(=O)N1N)C2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Framework

The compound’s structure consists of a six-membered morpholine ring with a ketone at position 3 (morpholin-3-one). Key substitutions include:

  • Phenyl group at position 2, enhancing aromatic interactions.

  • Amino group at position 4, enabling hydrogen bonding and nucleophilic reactivity.

The molecular formula is C₁₀H₁₂N₂O₂ (molecular weight: 192.22 g/mol). Its IUPAC name is 4-amino-2-phenylmorpholin-3-one.

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
SolubilityModerate in polar solvents (e.g., DMSO)Similar to 4-phenylmorpholin-3-one
LogP~1.2 (predicted)Comparable to CAS 29518-11-4
Melting Point180–185°C (estimated)Based on nitrophenyl analogs
pKa8.5 (amine group)Derived from morpholine analogs

Synthetic Routes

Cyclocondensation Approach

A common strategy for morpholinone synthesis involves reacting 2-anilinoethanol with chloroacetyl chloride under basic conditions:

  • Step 1: 2-Anilinoethanol reacts with chloroacetyl chloride in isopropyl alcohol at 40°C.

  • Step 2: Cyclization under basic conditions (e.g., NaOH) yields the morpholinone core.

  • Step 3: Nitration followed by reduction introduces the amino group .

Example Reaction:

2-Anilinoethanol+ClCH2COClBase2-Phenylmorpholin-3-oneHNO3/H2SO4Nitro IntermediateH2/Pd-C4-Amino-2-phenylmorpholin-3-one\text{2-Anilinoethanol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Phenylmorpholin-3-one} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-2-phenylmorpholin-3-one}

Industrial-Scale Optimization

  • Continuous Flow Reactors: Improve yield (up to 85%) and purity.

  • Catalytic Hydrogenation: Reduces nitro intermediates to amines with >90% efficiency .

Biological Activity

Antimicrobial Properties

Morpholinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . For example:

DerivativeMIC (µg/mL)Target Pathogen
4-(4-Nitrophenyl) analog12.5Escherichia coli
4-Aminophenyl analog6.25Aspergillus niger

Pharmaceutical Applications

Intermediate for Anticoagulants

4-Aminophenyl morpholinones are precursors to rivaroxaban, a Factor Xa inhibitor . Key steps include:

  • Epoxide Ring-Opening: Reaction with (S)-glycidyl phthalimide yields oxazolidinone intermediates .

  • Catalytic Amination: Introduces the aminomethyl group for bioactivity .

Drug Delivery Systems

The amino group facilitates conjugation with nanoparticles, enhancing bioavailability in targeted therapies .

Comparative Analysis with Analogues

CompoundSubstitutionBioactivity (IC₅₀)Application
4-Phenylmorpholin-3-onePhenyl at C4N/ASynthetic intermediate
4-(4-Aminophenyl)morpholin-3-oneAmino at C410 µM (anticancer)Anticoagulant synthesis
4-Amino-2-phenylmorpholin-3-oneAmino at C4, phenyl at C2Predicted: 5–12 µMUnder investigation

Challenges and Future Directions

  • Stereoselective Synthesis: Current methods yield racemic mixtures; chiral catalysts (e.g., L-proline) are being explored .

  • Toxicity Profile: Limited data exist on long-term cytotoxicity; in vivo studies are needed .

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